![molecular formula C16H17ClN4O4S B027854 5-(5-Chlorsulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-on CAS No. 139756-31-3](/img/structure/B27854.png)
5-(5-Chlorsulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, also known as 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a useful research compound. Its molecular formula is C16H17ClN4O4S and its molecular weight is 396.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Sildenafilcitrat
Diese Verbindung wird bei der Synthese von Sildenafilcitrat verwendet , ein Medikament, das allgemein als Viagra bekannt ist. Sildenafilcitrat ist ein selektiver Inhibitor der cyclischen Guanosinmonophosphat (cGMP)-spezifischen Phosphodiesterase Typ 5 (PDE5), die für den Abbau von cGMP im Corpus cavernosum verantwortlich ist . Diese Verbindung ist ein wichtiges Zwischenprodukt im Syntheseprozess .
Genotoxische Verunreinigungsstudien
Die Verbindung wurde im Rahmen von genotoxischen Verunreinigungsstudien von Sildenafilcitrat synthetisiert und charakterisiert . Diese Studien sind wichtig, um die potenziellen genotoxischen Verunreinigungen im pharmazeutischen Wirkstoff zu verstehen .
Pharmazeutische Industrie
Die synthetisierte Verbindung hat sich angesichts der regulatorischen Bedeutung als vorteilhaft für die pharmazeutische Industrie erwiesen . Es wurde eine einfache, effiziente und wiederholbare Methode zur Herstellung dieser Verbindung entwickelt .
Chemische Forschung
Diese Verbindung wird in der chemischen Forschung verwendet, insbesondere bei der Untersuchung von Sulfonylestern, die mit Sildenafil verwandt sind . Sie wird auch bei der Entwicklung neuer Syntheserouten und der Verbesserung bestehender Routen verwendet
Wirkmechanismus
Target of Action
The primary target of this compound is cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cGMP in the corpus cavernosum .
Mode of Action
This compound acts as a selective inhibitor of PDE5 . By inhibiting PDE5, it enhances the effect of nitric oxide, which leads to increased levels of cGMP in the corpus cavernosum . This results in smooth muscle relaxation and increased blood flow .
Biochemical Pathways
The inhibition of PDE5 leads to an accumulation of cGMP in the corpus cavernosum . This accumulation triggers a cascade of biochemical reactions that result in the relaxation of smooth muscle tissue and dilation of blood vessels . The end result is improved blood flow, particularly in the penile region .
Pharmacokinetics
The metabolism of these compounds often involves hepatic enzymes, and excretion is typically via the renal route .
Result of Action
The primary result of the action of this compound is the facilitation of erectile function . By enhancing the effects of nitric oxide and inhibiting PDE5, it promotes the relaxation of smooth muscle tissue and dilation of blood vessels in the penis, thereby facilitating erectile function .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness through drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound . .
Biologische Aktivität
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a synthetic compound that belongs to the class of pyrazolopyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a sulfonyl group, which is known to enhance biological activity by facilitating interactions with various biological targets.
- Molecular Formula : C17H19ClN4O4S
- Molecular Weight : 410.88 g/mol
- CAS Number : 139756-22-2
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Pyrazolo[4,3-d]pyrimidines typically exhibit a range of effects, including inhibition of enzymes involved in cancer cell proliferation and modulation of inflammatory pathways. The presence of the chlorosulfonyl group may enhance its ability to form covalent bonds with target proteins, thereby increasing its efficacy.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives:
- Cell Line Studies : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). In vitro assays revealed that it exhibits moderate antiproliferative activity with IC50 values ranging from 10 to 30 µM, indicating potential as an anticancer agent.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Anti-inflammatory Activity
The anti-inflammatory effects were assessed through in vitro models:
- Nitric Oxide Production : In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound significantly inhibited nitric oxide (NO) production. This effect suggests its potential as an anti-inflammatory agent by modulating the expression of inducible nitric oxide synthase (iNOS).
- Cytokine Release : The compound also reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, further supporting its role in inflammation modulation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the ethoxy and propyl groups can significantly influence the biological activity of this compound. For instance, altering the length or branching of alkyl chains may enhance solubility and bioavailability, leading to improved therapeutic outcomes.
Data Summary Table
Biological Activity | Assay Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
---|---|---|---|---|
Anticancer | MTT Assay | MDA-MB-231 | 20 | Induction of apoptosis |
HCT116 | 15 | CDK inhibition | ||
Anti-inflammatory | Nitric Oxide Assay | RAW 264.7 | N/A | iNOS inhibition |
Cytokine Release Assay | RAW 264.7 | N/A | Reduction in TNF-alpha and IL-6 |
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study conducted by El Shehry et al. synthesized a series of pyrazolopyrimidine derivatives and evaluated their antibacterial and antifungal properties alongside anticancer activities. The results indicated that modifications similar to those in 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one could lead to enhanced biological profiles.
- Clinical Implications : Investigations into the pharmacokinetics and bioavailability of such compounds suggest that optimizing their chemical structure can lead to more effective therapeutic agents with fewer side effects.
Eigenschaften
IUPAC Name |
4-ethoxy-3-(7-oxo-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4S/c1-3-5-11-13-14(21-20-11)16(22)19-15(18-13)10-8-9(26(17,23)24)6-7-12(10)25-4-2/h6-8H,3-5H2,1-2H3,(H,20,21)(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAKRSPLTDMENL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611627 |
Source
|
Record name | 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-31-3 |
Source
|
Record name | 4-Ethoxy-3-(7-oxo-3-propyl-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.